molecular formula C14H19N3O B7932516 (S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7932516
M. Wt: 245.32 g/mol
InChI Key: FDENOZJENAHVCE-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide is a chiral compound with significant interest in organic synthesis and medicinal chemistry. This compound features a cyano group and an amino group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide typically involves the reaction of 2-cyanobenzyl bromide with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or methylene chloride, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for bromination of benzylic compounds using N-bromosuccinimide and a household compact fluorescent lamp (CFL) as a radical initiator . This method ensures high efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of both cyano and amino groups, which provide versatility in various chemical reactions and applications. Its role as a precursor to DPP-4 inhibitors further highlights its significance in medicinal chemistry .

Properties

IUPAC Name

(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10(2)13(16)14(18)17(3)9-12-7-5-4-6-11(12)8-15/h4-7,10,13H,9,16H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDENOZJENAHVCE-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=CC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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